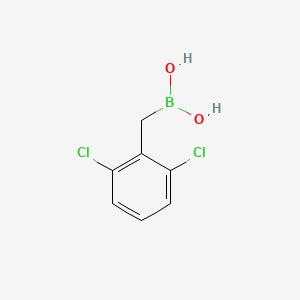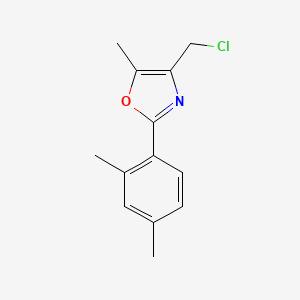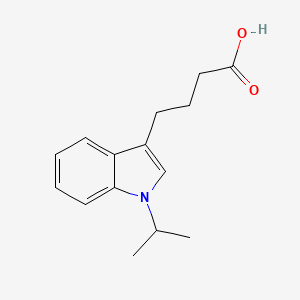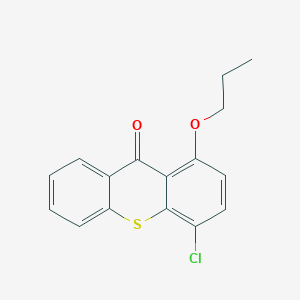
(2,6-Dichlorobenzyl)boronic acid
Overview
Description
“(2,6-Dichlorobenzyl)boronic acid” is an important pharmaceutical intermediate, frequently utilized in the development and synthesis of various drug compounds . It plays a pivotal role in creating medications designed to treat a wide array of diseases including cancer . The IUPAC name for this compound is 2,6-dichlorobenzylboronic acid .
Molecular Structure Analysis
The molecular formula of “(2,6-Dichlorobenzyl)boronic acid” is C7H7BCl2O2 . Its molecular weight is 204.85 . The InChI code for this compound is 1S/C7H7BCl2O2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3,11-12H,4H2 .Chemical Reactions Analysis
Boronic acids, including “(2,6-Dichlorobenzyl)boronic acid”, are used in palladium-catalyzed Stille and Suzuki-Miyaura cross-couplings . They are also used in the preparation of common building blocks for pharmaceuticals and agrochemicals .Physical And Chemical Properties Analysis
“(2,6-Dichlorobenzyl)boronic acid” is a solid at room temperature . It has a density of 1.4±0.1 g/cm3, a boiling point of 359.3±52.0 °C at 760 mmHg, and a flash point of 171.1±30.7 °C . It has two hydrogen bond acceptors, two hydrogen bond donors, and two freely rotating bonds .Scientific Research Applications
Fluorescent Chemosensors Development
(2,6-Dichlorobenzyl)boronic acid has been explored for the creation of fluorescent chemosensors. These sensors can detect biological substances, crucial for disease prevention, diagnosis, and treatment. Boronic acid forms five- or six-membered rings with diols, making it useful for probing carbohydrates and bioactive substances in fluorescence-based sensors (Huang et al., 2012).
Analytical Chemistry
In analytical chemistry, 2,6-dichlorobenzyl)boronic acid has been compared with other boronic acids for its chromatographic properties. It helps in establishing criteria for selecting reagents in chromatographic analysis, particularly for bifunctional compounds (Poole et al., 1979).
Biomedical Applications
Boronic acid polymers, including those derived from (2,6-Dichlorobenzyl)boronic acid, have shown promise in biomedical applications. These include treating diseases such as HIV, obesity, diabetes, and cancer. These polymers are notable for their unique reactivity, solubility, and responsive nature (Cambre & Sumerlin, 2011).
Sensing Applications
Boronic acids, including (2,6-Dichlorobenzyl)boronic acid, are increasingly used in sensing applications. Their interaction with diols and Lewis bases like fluoride or cyanide anions contributes to their utility in various sensing domains, including biological labeling and therapeutic development (Lacina et al., 2014).
Protective Groups in Organic Synthesis
(2,6-Dichlorobenzyl)boronic acid is used as a protective agent for diols in organic synthesis. The cyclic boronic esters formed are stable and can be deprotected under mild conditions, proving useful in the synthesis of complex natural products (Shimada et al., 2018).
Organic Reactions and Molecular Recognition
The compound is also valuable in organic reactions, molecular recognition, and assembly due to its versatile nature. It catalyzes reactions like the aza-Michael addition, contributing to the development of functionalized cyclohexanes (Hashimoto et al., 2015).
Reversible Covalent Bonding Exploitation
Boronic acids, such as (2,6-Dichlorobenzyl)boronic acid, have been exploited in reversible covalent bonding. This includes applications in sensor construction and separation systems, utilizing boronic acids' dynamic covalent functionality (Bull et al., 2013).
Safety And Hazards
“(2,6-Dichlorobenzyl)boronic acid” is classified as harmful . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
Boronic acids, including “(2,6-Dichlorobenzyl)boronic acid”, are increasingly utilized in diverse areas of research . They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The exploration of novel chemistries using boron to fuel emergent sciences is a promising future direction .
properties
IUPAC Name |
(2,6-dichlorophenyl)methylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3,11-12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYUBQONLNWTIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC1=C(C=CC=C1Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674546 | |
| Record name | [(2,6-Dichlorophenyl)methyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dichlorobenzyl)boronic acid | |
CAS RN |
1072946-39-4 | |
| Record name | [(2,6-Dichlorophenyl)methyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1393303.png)


![Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B1393309.png)
![1-(cyclopropylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1393310.png)

![3-[(4-phenylpiperazin-1-yl)sulfonyl]pyridin-2(1H)-one](/img/structure/B1393318.png)
![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B1393320.png)




